molecular formula C11H16ClNO2 B1441456 (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride CAS No. 1354970-75-4

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride

Cat. No.: B1441456
CAS No.: 1354970-75-4
M. Wt: 229.7 g/mol
InChI Key: MOUAPJAKNSHTKS-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring an amino group and a dimethylphenyl group, makes it a valuable building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate starting materials, such as 2,3-dimethylbenzaldehyde and a suitable amino acid derivative.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

    Reduction: The intermediate is then reduced to yield the desired (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid: The non-hydrochloride form of the compound.

    3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: A structurally similar compound with different substituents on the aromatic ring.

    2,3-dimethoxy and 3-acetoxy-2-methyl benzamides: Compounds with similar aromatic structures but different functional groups.

Uniqueness

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride is unique due to its specific chiral center and the presence of both amino and dimethylphenyl groups. This combination of features makes it particularly valuable for the synthesis of chiral molecules and for applications in medicinal chemistry.

Biological Activity

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative with significant implications in medicinal chemistry and biological research. Its unique structural features, including an amino group and a dimethylphenyl moiety, render it a valuable compound for studying enzyme interactions, protein engineering, and the synthesis of bioactive molecules.

  • Molecular Formula : C11H16ClNO2
  • CAS Number : 1354970-75-4
  • SMILES : CC1=C(C(=CC=C1)C@@HN)C

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the aromatic ring may engage in π-π interactions. These interactions can influence the activity of enzymes or receptors, leading to various physiological effects.

Applications in Research

The compound has been utilized in several research applications:

  • Enzyme-Substrate Interactions : It serves as a model compound to study how substrates interact with enzymes, which is crucial for understanding metabolic pathways.
  • Protein Engineering : The compound's structural properties make it a candidate for designing proteins with specific functionalities.
  • Medicinal Chemistry : Its derivatives are explored for potential therapeutic applications, particularly in developing drugs targeting specific diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • A study examined its role in modulating enzyme activity, demonstrating that it can enhance the binding affinity of certain substrates to their respective enzymes.
  • Another investigation focused on its application in peptide synthesis, where it was used as a building block for creating peptide antibiotics effective against Mycobacterium tuberculosis .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Enzyme InteractionEnhanced substrate binding affinity
AntimicrobialEffective against Mycobacterium tuberculosis
Immune ModulationRescued mouse immune cells in PD-1/PD-L1 assays

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameSimilarityNotable Differences
(3R)-3-amino-3-(2,4-dimethylphenyl)propanoic acid0.95Different substituents on the phenyl ring
(3R)-3-amino-3-(4-methoxyphenyl)propanoic acid0.94Presence of methoxy group

Properties

IUPAC Name

(3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUAPJAKNSHTKS-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(CC(=O)O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CC(=O)O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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